N-(3-(Trifluoromethyl)phenyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Trifluoromethyl)phenyl)octanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)octanamide typically involves the reaction of 3-(trifluoromethyl)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)aniline+Octanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-(Trifluoromethyl)phenyl)octanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)octanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amide group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Trifluoromethyl)phenyl)octanamide
- N-(4-(Trifluoromethyl)phenyl)octanamide
- N-(3-(Trifluoromethyl)phenyl)hexanamide
Uniqueness
N-(3-(Trifluoromethyl)phenyl)octanamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The octanamide chain also contributes to its distinct properties compared to shorter or longer alkyl chains.
Properties
Molecular Formula |
C15H20F3NO |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C15H20F3NO/c1-2-3-4-5-6-10-14(20)19-13-9-7-8-12(11-13)15(16,17)18/h7-9,11H,2-6,10H2,1H3,(H,19,20) |
InChI Key |
WRPCPDBDHANZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.